molecular formula C19H20N4O5 B10945584 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10945584
M. Wt: 384.4 g/mol
InChI Key: OBYUMKVWHPMMHJ-UHFFFAOYSA-N
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Description

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a nitrophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through cyclocondensation reactions involving hydrazines and 1,3-diketones . The nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions . The final step often involves coupling the pyrazole and nitrophenoxy intermediates with a furan derivative under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and nitro derivatives .

Scientific Research Applications

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenoxy group is particularly important for its binding affinity and specificity .

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H20N4O5/c1-13-14(10-20-22(13)3)11-21(2)19(24)18-9-8-15(28-18)12-27-17-7-5-4-6-16(17)23(25)26/h4-10H,11-12H2,1-3H3

InChI Key

OBYUMKVWHPMMHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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